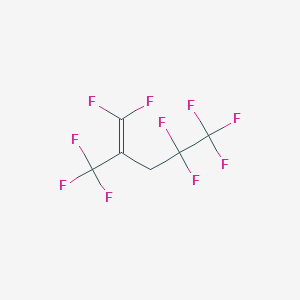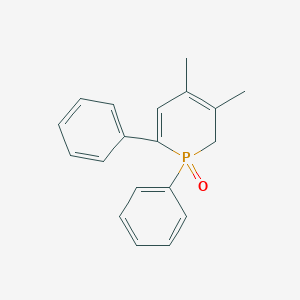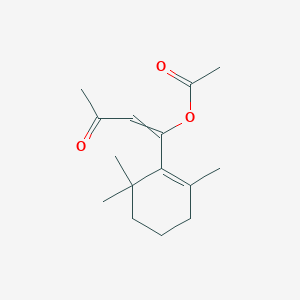
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is a chemical compound with a complex structure that includes a cyclohexene ring and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate typically involves multiple steps. One common method starts with the commercially available citral, which undergoes aminisation, cyclisation, and hydrolysis to form α-cyclocitral. This intermediate is then oxidized using potassium permanganate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various alcohols.
Wissenschaftliche Forschungsanwendungen
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact pathways and targets may vary, but they often involve binding to enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): This compound has a similar structure but includes a hydroxy group.
(E)-4-(3-Oxo-2,6,6-trimethylcyclohex-1-en-1-yl)-3-buten-2-ol: Another structurally related compound with a hydroxyl group instead of an acetate group.
Uniqueness
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
91475-71-7 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
[3-oxo-1-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] acetate |
InChI |
InChI=1S/C15H22O3/c1-10-7-6-8-15(4,5)14(10)13(9-11(2)16)18-12(3)17/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
GBWLYRPLIDXWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C(=CC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




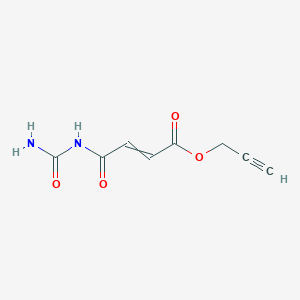
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
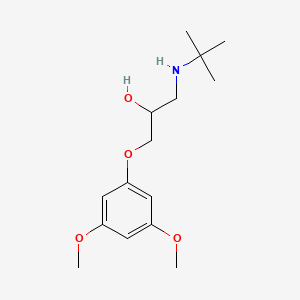
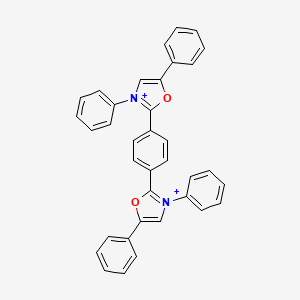
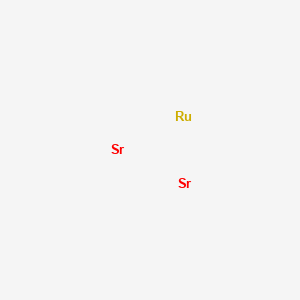

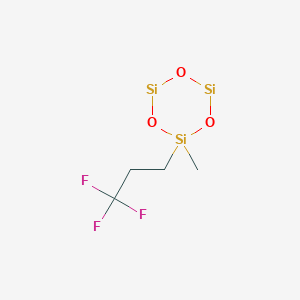

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
